molecular formula C16H17N5O2 B2355118 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol CAS No. 2380079-26-3

1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol

Cat. No.: B2355118
CAS No.: 2380079-26-3
M. Wt: 311.345
InChI Key: HVMNRUQQLXVOCL-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzofuran moiety linked to a triazolopyrimidine ring through an ethanolamine chain. The presence of these distinct functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol typically involves multiple steps:

  • Formation of the Benzofuran Moiety:

    • Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
    • Common reagents: Acid catalysts, dehydrating agents.
    • Conditions: Elevated temperatures, inert atmosphere.
  • Synthesis of the Triazolopyrimidine Ring:

    • The triazolopyrimidine ring can be synthesized from appropriate precursors such as aminopyrimidines and hydrazines.
    • Common reagents: Hydrazine derivatives, acid catalysts.
    • Conditions: Reflux conditions, inert atmosphere.
  • Linking the Two Moieties:

    • The benzofuran and triazolopyrimidine rings are linked through an ethanolamine chain.
    • Common reagents: Ethanolamine, coupling agents.
    • Conditions: Mild temperatures, inert atmosphere.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized to introduce additional functional groups or modify existing ones.
    • Common reagents: Oxidizing agents like potassium permanganate, chromium trioxide.
    • Major products: Oxidized derivatives with ketone or aldehyde functionalities.
  • Reduction:

    • Reduction reactions can be used to modify the triazolopyrimidine ring or the benzofuran moiety.
    • Common reagents: Reducing agents like sodium borohydride, lithium aluminum hydride.
    • Major products: Reduced derivatives with amine or alcohol functionalities.
  • Substitution:

    • The compound can undergo substitution reactions to introduce new substituents on the benzofuran or triazolopyrimidine rings.
    • Common reagents: Halogenating agents, nucleophiles.
    • Major products: Substituted derivatives with halogen, alkyl, or aryl groups.

Scientific Research Applications

1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol has several scientific research applications:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology:

    • Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine:

    • Explored for its potential as a therapeutic agent in the treatment of various diseases.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry:

    • Used in the development of new materials with specific properties.
    • Investigated for its potential in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
    • Potential targets include kinases, proteases, and ion channels.
  • Pathways Involved:

    • The compound may influence signaling pathways involved in cell growth, apoptosis, or immune response.
    • Pathways such as MAPK/ERK, PI3K/Akt, and NF-κB may be affected.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(1,2,4-triazol-3-yl)amino]ethanol
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-1,2,4-triazol-3-yl)amino]ethanol
  • Uniqueness:

    • The presence of the triazolopyrimidine ring distinguishes it from other benzofuran derivatives.
    • The specific substitution pattern on the triazolopyrimidine ring imparts unique chemical and biological properties.
  • Properties

    IUPAC Name

    1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17N5O2/c1-10-6-15(21-16(20-10)18-9-19-21)17-8-13(22)11-2-3-14-12(7-11)4-5-23-14/h2-3,6-7,9,13,17,22H,4-5,8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HVMNRUQQLXVOCL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=NC=NN2C(=C1)NCC(C3=CC4=C(C=C3)OCC4)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17N5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    311.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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